molecular formula C13H13BrO B6206976 3-(2-bromophenyl)spiro[3.3]heptan-1-one CAS No. 2274055-89-7

3-(2-bromophenyl)spiro[3.3]heptan-1-one

Cat. No. B6206976
CAS RN: 2274055-89-7
M. Wt: 265.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)spiro[3.3]heptan-1-one (3-BPS) is a spirocyclic compound that has been studied extensively in the field of organic chemistry. It is a highly versatile molecule with a wide range of potential applications in both the laboratory and in industry. In the laboratory, 3-BPS can be used as a reagent for the synthesis of a variety of compounds, including drugs, agrochemicals, and materials. In industry, 3-BPS can be used as a starting material for the synthesis of a variety of products, such as pharmaceuticals, fragrances, and dyes.

Scientific Research Applications

3-(2-bromophenyl)spiro[3.3]heptan-1-one has a wide range of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including drugs, agrochemicals, and materials. It has also been used in the synthesis of a variety of pharmaceuticals, fragrances, and dyes. In addition, 3-(2-bromophenyl)spiro[3.3]heptan-1-one has been used in the synthesis of a variety of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)spiro[3.3]heptan-1-one is not well understood. However, it is believed that the reaction of bromobenzene and 1,3-diphenylprop-2-en-1-one is catalyzed by anhydrous aluminum chloride, which results in the formation of a spirocyclic intermediate. This intermediate then undergoes a series of reactions, including intramolecular cyclization, to form 3-(2-bromophenyl)spiro[3.3]heptan-1-one.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-bromophenyl)spiro[3.3]heptan-1-one are not well understood. However, it is believed that 3-(2-bromophenyl)spiro[3.3]heptan-1-one has the potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. In addition, 3-(2-bromophenyl)spiro[3.3]heptan-1-one has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2-bromophenyl)spiro[3.3]heptan-1-one in laboratory experiments is its versatility. It can be used as a reagent for the synthesis of a variety of compounds, including drugs, agrochemicals, and materials. In addition, it can be used as a starting material for the synthesis of a variety of products, such as pharmaceuticals, fragrances, and dyes. However, one limitation of using 3-(2-bromophenyl)spiro[3.3]heptan-1-one in laboratory experiments is that it is a highly reactive compound and must be handled with care.

Future Directions

There are a variety of potential future directions for the use of 3-(2-bromophenyl)spiro[3.3]heptan-1-one. One potential direction is the development of new synthetic methods for the synthesis of 3-(2-bromophenyl)spiro[3.3]heptan-1-one and its derivatives. Another potential direction is the development of new applications for 3-(2-bromophenyl)spiro[3.3]heptan-1-one, such as the synthesis of new drugs, agrochemicals, and materials. Additionally, further research into the biochemical and physiological effects of 3-(2-bromophenyl)spiro[3.3]heptan-1-one could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 3-(2-bromophenyl)spiro[3.3]heptan-1-one could lead to the development of new inhibitors of the enzyme acetylcholinesterase.

Synthesis Methods

The synthesis of 3-(2-bromophenyl)spiro[3.3]heptan-1-one has been studied extensively in the literature. The most common method for its synthesis is the reaction of bromobenzene and 1,3-diphenylprop-2-en-1-one, which is catalyzed by anhydrous aluminum chloride. This reaction produces a mixture of stereoisomers, which can be separated by column chromatography. Other methods of synthesis include the reaction of bromobenzene and 2-methyl-1,3-diphenylprop-2-en-1-one, which is catalyzed by zinc chloride, and the reaction of bromobenzene and 2-methyl-1,3-diphenylprop-2-en-1-one, which is catalyzed by anhydrous zinc chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromophenyl)spiro[3.3]heptan-1-one involves the reaction of 2-bromobenzaldehyde with cyclohexanone in the presence of a Lewis acid catalyst to form 3-(2-bromophenyl)cyclohexanone. This intermediate is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the spiro[3.3]heptan-1-one ring system.", "Starting Materials": [ "2-bromobenzaldehyde", "cyclohexanone", "Lewis acid catalyst", "Grignard reagent (e.g. methylmagnesium bromide)" ], "Reaction": [ "Step 1: 2-bromobenzaldehyde is reacted with cyclohexanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form 3-(2-bromophenyl)cyclohexanone.", "Step 2: 3-(2-bromophenyl)cyclohexanone is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the spiro[3.3]heptan-1-one ring system.", "Step 3: The resulting compound, 3-(2-bromophenyl)spiro[3.3]heptan-1-one, can be purified by recrystallization or column chromatography." ] }

CAS RN

2274055-89-7

Molecular Formula

C13H13BrO

Molecular Weight

265.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.